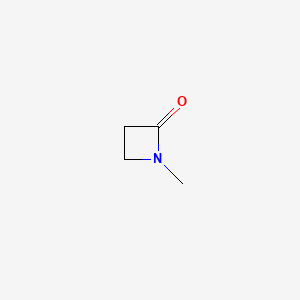
2H-Azetidin-2-one, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azetidin-2-one, 2-methyl- is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Azetidin-2-one, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Azetidin-2-one, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antibiotic Development
One of the primary applications of 2H-Azetidin-2-one, 2-methyl- is as an intermediate in the synthesis of beta-lactam antibiotics, particularly carbapenems. These compounds are known for their broad-spectrum antibacterial activity and resistance to beta-lactamase enzymes. The synthesis of azetidinone derivatives has been explored to enhance the efficacy and stability of these antibiotics against bacterial resistance mechanisms .
Biological Activity
Research has demonstrated that azetidinone derivatives exhibit a range of biological activities, including:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Active against various fungal strains.
- Antiviral : Some derivatives show inhibitory effects against viruses such as human cytomegalovirus and HIV .
- Anti-inflammatory and Anticancer : Certain synthesized compounds have shown promise in reducing inflammation and inhibiting cancer cell proliferation .
Synthesis and Characterization
The synthesis of 2H-Azetidin-2-one, 2-methyl- typically involves the reaction of appropriate precursors under controlled conditions. Various methods such as condensation reactions and the formation of Schiff bases have been employed to produce derivatives with enhanced biological properties. Characterization techniques like NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
Case Study 1: Antibacterial Activity
A study evaluated a series of quinoline clubbed oxadiazolyl-pyridinyl-azetidin-2-one derivatives for their antibacterial properties against strains like E. coli and S. aureus. The results indicated that specific structural modifications significantly enhanced antibacterial activity, making these compounds potential lead molecules for further development .
Case Study 2: Antiviral Properties
In another investigation, novel N-substituted azetidin-2-ones were tested for their antiviral activity against human coronavirus (229E) and human cytomegalovirus. The findings revealed that certain derivatives exhibited moderate inhibitory effects, suggesting their potential use in antiviral therapies .
Data Table: Biological Activities of Azetidinone Derivatives
Propriétés
Numéro CAS |
2679-13-2 |
|---|---|
Formule moléculaire |
C4H7NO |
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
1-methylazetidin-2-one |
InChI |
InChI=1S/C4H7NO/c1-5-3-2-4(5)6/h2-3H2,1H3 |
Clé InChI |
QOEUNLQGZBSTBB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















